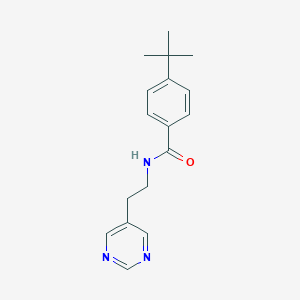
4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide” is an organic compound that contains a benzamide group, a tert-butyl group, and a pyrimidinyl group . The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations . The pyrimidinyl group is a heterocyclic aromatic organic compound similar to pyridine and benzene.
Molecular Structure Analysis
The molecular structure of “4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide” would consist of a benzene ring substituted with a tert-butyl group and an amide group that is further substituted with a pyrimidinyl group . The exact structure would depend on the positions of these substitutions on the benzene ring.Chemical Reactions Analysis
The tert-butyl group in the compound can exhibit unique reactivity patterns due to its bulky nature . The amide bond might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide” would depend on its molecular structure. For instance, the presence of the benzamide group might increase its polarity, affecting its solubility in polar solvents .科学的研究の応用
Structural Analysis and Material Science
One area of application is in the field of structural analysis and material science. For example, the structural characterization of related compounds, such as bosentan monohydrate, highlights the importance of pyrimidine rings and tert-butyl groups in forming specific molecular arrangements and interactions. Such studies are crucial for understanding the molecular basis of material properties and could inform the development of new materials with desired characteristics (Kaur et al., 2012).
Polymer Science
Compounds with similar structures have been used to synthesize novel polyamides and polyimides, which are known for their thermal stability, mechanical strength, and chemical resistance. Research in this area focuses on the development of materials with potential applications in electronics, automotive, and aerospace industries, among others (Hsiao, Yang, & Chen, 2000).
Cancer Research
Another potential area of application is in cancer research, where related compounds have been investigated for their ability to inhibit histone deacetylases (HDACs), a class of enzymes involved in regulating gene expression. Compounds that can selectively inhibit HDACs have potential as anticancer drugs, as they can induce cancer cell cycle arrest and apoptosis (Zhou et al., 2008).
Drug Discovery and Design
The synthesis and evaluation of compounds with similar structures have also contributed to drug discovery and design, particularly in the development of ligands for specific receptors implicated in various diseases. For example, studies on the structure-activity relationships of pyrimidine-containing compounds can inform the design of new therapeutic agents with improved efficacy and safety profiles (Altenbach et al., 2008).
Environmental and Health Safety
Research into the genotoxic effects of related compounds, such as methyl-tert-butyl ether and benzene derivatives, provides valuable insights into the environmental and health safety of chemical compounds. Such studies are essential for assessing the risks associated with the exposure to these compounds and for developing guidelines to protect human health (Chen et al., 2008).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-tert-butyl-N-(2-pyrimidin-5-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-17(2,3)15-6-4-14(5-7-15)16(21)20-9-8-13-10-18-12-19-11-13/h4-7,10-12H,8-9H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSYWWSGJGKSQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CN=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Methoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B2373839.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2373841.png)

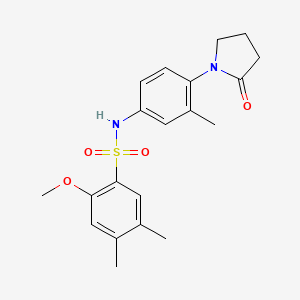

![N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2373848.png)

![3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2373852.png)
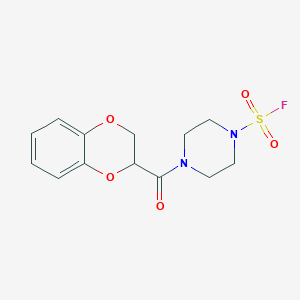
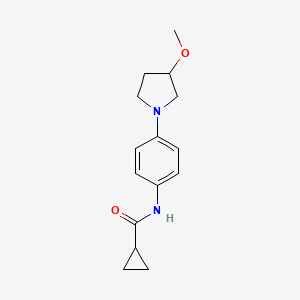
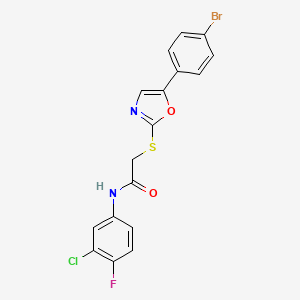
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2373859.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2373860.png)